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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic characteristics of 2-(4-Methylphenoxy)ethanol (CAS No: 15149-10-7). As a
member of the aryl alkyl alcohol and glycol ether families, this compound finds significant
application as a fragrance ingredient. This document is structured to provide researchers,
chemists, and drug development professionals with a foundational understanding of its
molecular identity, synthesis, reactivity, and analytical characterization. We delve into detailed
experimental protocols for its synthesis and analysis, underpinned by an explanation of the
chemical principles that govern these procedures. All data is supported by authoritative
references to ensure scientific integrity.

Chemical Identity and Nomenclature

2-(4-Methylphenoxy)ethanol is systematically named as an ethanol molecule substituted at
the 2-position with a 4-methylphenoxy group. Its structure combines a primary alcohol, an ether
linkage, and a para-substituted aromatic ring.
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Identifier Value Source
IUPAC Name 2-(4-methylphenoxy)ethanol [1]
CAS Registry Number 15149-10-7 [2]
Molecular Formula CoH1202 [2]
Molecular Weight 152.19 g/mol [2]

Ethylene glycol mono-p-tolyl
Synonyms ether, 2-(p-Tolyloxy)ethanol, p-  [1][2]
Cresoxyethanol

INChl=1S/C9H1202/c1-8-2-4-

InChl 9(5-3-8)11-7-6-10/h2-5,10H,6-  [1]
7H2,1H3
SMILES CC1=CC=C(C=C1)0OCCO [1]

Physical and Thermodynamic Properties

The physical properties of 2-(4-Methylphenoxy)ethanol are dictated by its molecular structure,
which includes a polar hydroxyl group capable of hydrogen bonding and a moderately nonpolar
p-tolyl ether moiety. This duality results in balanced hydrophilicity and lipophilicity.

Property Value Notes and Source
Melting Point 39.43 °C Predicted value.
Boiling Point 261.19 °C Predicted value.

High solubility for an organic
Water Solubility 9,407 mg/L at 25 °C molecule of its size, attributed
to the hydroxyl group.

Indicates a moderate balance
Log Kow (Octanol-Water o
N o 1.65 between lipid and water
Partition Coefficient) -
solubility.

Low volatility under standard
Vapor Pressure 0.00117 mm Hg at 25 °C N
conditions.
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Synthesis via Williamson Ether Synthesis

Causality and Rationale: The most direct and common synthetic route to 2-(4-
Methylphenoxy)ethanol is the Williamson ether synthesis.[3] This reaction is a classic
example of an Sn2 nucleophilic substitution.[3] The methodology is ideal because it involves the
reaction of a phenoxide, which is an excellent nucleophile, with a primary alkyl halide, which is
highly susceptible to backside attack with minimal risk of competing elimination reactions.[3] In
this specific synthesis, the nucleophile is the p-cresolate anion, formed by deprotonating p-
cresol with a strong base. This anion then displaces a halide from a 2-haloethanol, such as 2-
chloroethanol or 2-bromoethanol.

Reactants

‘ Process
> p-Cresolate
Deprotonation Nucleophile o
Strong Base _ Sn2 Nucleophilic Aqueous Worku
(e.g. NaOH KOH) J | T N In Solvent "Substitution O Extracton > 2-(4-Methylphenoxy)ethanol
2-Chloroethanol Electrophile

Click to download full resolution via product page
Caption: General workflow for the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol.
See Section 7 for a detailed, step-by-step experimental protocol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the
synthesized molecule.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen

environments.

Aromatic Protons (6 = 6.8-7.1 ppm): The para-substituted aromatic ring will show two
signals, each integrating to 2H. These will appear as a pair of doublets due to ortho-coupling,
characteristic of an AA'BB' system.

Ether-linked Methylene Protons (-O-CHz-, d = 4.0-4.2 ppm): These protons are deshielded
by the adjacent ether oxygen and will appear as a triplet, split by the neighboring hydroxyl-
bearing methylene group.

Hydroxyl-linked Methylene Protons (-CH2-OH, & = 3.8-4.0 ppm): This signal will also be a
triplet, coupled to the ether-linked methylene protons. Its chemical shift can be variable and
depends on concentration and solvent.

Hydroxyl Proton (-OH, variable shift): The hydroxyl proton typically appears as a broad
singlet. Its position is highly dependent on solvent, temperature, and concentration. It can be
confirmed by D20 exchange, which causes the signal to disappear.

Methyl Protons (-CHs, & = 2.3 ppm): The methyl group on the aromatic ring will appear as a
sharp singlet, integrating to 3H.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show 7 distinct signals, corresponding to the 7 unique carbon

environments in the molecule (note the symmetry of the aromatic ring).

Aromatic Carbons (0 = 114-156 ppm): Four signals are expected: C1 (ipso, ether-linked),
C2/C6, C3/C5, and C4 (ipso, methyl-linked).

Ether-linked Methylene Carbon (-O-CH:z-, d = 68-70 ppm): Deshielded by the adjacent
oxygen.

Hydroxyl-linked Methylene Carbon (-CH2-OH, & = 60-62 ppm):

Methyl Carbon (-CHs, & = 20-22 ppm):
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Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[4][5][6][7]

O-H Stretch (= 3200-3550 cm~1): A strong, broad absorption characteristic of a hydrogen-
bonded alcohol.[5][6]

Aromatic C-H Stretch (= 3010-3100 cm~1): Medium to weak absorptions appearing just
above 3000 cm~1.[4][7]

Aliphatic C-H Stretch (= 2850-2960 cm~1): Medium to strong absorptions from the methylene
and methyl groups.[4][5]

Aromatic C=C Bending (= 1500-1600 cm~1): Two or more medium-intensity bands
characteristic of the benzene ring.[4]

C-O Stretch (Ether & Alcohol) (= 1050-1250 cm~1): Strong, distinct bands. The aryl-alkyl
ether C-O stretch will be around 1240 cm~1, while the primary alcohol C-O stretch will be
near 1050 cm~1.[4]

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular lon (M+e): The molecular ion peak is expected at m/z 152, corresponding to the
molecular formula CoH1202%.[1]

Key Fragmentation: The fragmentation pattern is dominated by cleavage of the ether bond.
The base peak is typically observed at m/z 108, resulting from the formation of the stable p-
cresol radical cation [CH3CeH4OH]*e.[1] This occurs via a rearrangement and loss of
ethylene oxide. Another significant peak at m/z 107 corresponds to the benzylic-type cation
[CH3CeH4O]*, formed by cleavage of the C-C bond alpha to the ring.[1][8] Other observed
fragments include m/z 91 (tropylium ion) and m/z 77 (phenyl cation).[1]

Chemical Reactivity
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The reactivity of 2-(4-Methylphenoxy)ethanol is governed by its two primary functional
groups: the primary alcohol and the aryl alkyl ether.

 Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions. It can be
oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or acyl
chlorides, or converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic
substitution.[9]

o Ether Group: The aryl alkyl ether linkage is generally stable to bases, oxidizing agents, and
reducing agents, making it a useful protecting group.[10] However, it can be cleaved under
harsh conditions using strong acids like HBr or HI.[10] This cleavage will exclusively yield p-
cresol and a 2-haloethanol, as nucleophilic attack on the sp2-hybridized aromatic carbon is
disfavored.[10]

Safety, Handling, and Toxicology

Hazard Identification: Aggregated GHS information indicates that this chemical may be harmful
if swallowed (Acute Toxicity 4).[1] However, a significant number of reports indicate it does not
meet GHS hazard criteria.[1] Handling: Standard laboratory practices should be employed. Use
in a well-ventilated area, wear appropriate personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of
vapors.[11][12] Toxicology:In vitro genotoxicity testing has shown no evidence of cytotoxicity or
mutagenicity. Read-across data from the structurally similar 2-phenoxyethanol further supports
a low genotoxic risk. It is used as a fragrance ingredient and is subject to IFRA (International
Fragrance Association) standards.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis
of 2-(4-Methylphenoxy)ethanol.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 2-(4-Methylphenoxy)ethanol from p-cresol and 2-chloroethanol.

Materials:
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e p-Cresol (1.0 eq.)

e Sodium hydroxide (NaOH) (1.1 eq.)

e 2-Chloroethanol (1.05 eq.)

o Ethanol (as solvent)

 Diethyl ether

» Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol
(1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol. Stir at room temperature for 15 minutes
to ensure complete formation of the sodium p-cresolate salt.

» Nucleophilic Substitution: Add 2-chloroethanol (1.05 eq.) to the flask. Attach a reflux
condenser and heat the mixture to a gentle reflux.

e Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer
Chromatography (TLC). The disappearance of the p-cresol spot indicates the reaction is
nearing completion. This typically takes 4-6 hours.

o Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room
temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

o Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the
mixture to a separatory funnel and extract three times with diethyl ether.
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o Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution (to remove any unreacted p-cresol) and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification (Optional): If necessary, purify the crude product by column chromatography on
silica gel or by vacuum distillation.

Protocol 2: Purity and Identity Confirmation by GC-MS

Objective: To determine the purity and confirm the identity of the synthesized 2-(4-
Methylphenoxy)ethanol.

Materials:

Synthesized product sample

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

GC vials with caps

Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column
(e.g., DB-5ms or equivalent).[13]

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen
solvent.[13] Filter if any particulates are present. Transfer the solution to a GC vial.

 Instrumentation Setup:
o Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

o GC Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C,
and hold for 5 minutes. (This program should be optimized based on the specific
instrument and column).
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o MS Detector: Set to scan a mass range of m/z 40-400 in Electron lonization (El) mode.

Data Acquisition: Inject 1 uL of the prepared sample into the GC-MS system.
Data Analysis (Self-Validation):

o Purity Assessment: Analyze the resulting chromatogram. The purity can be estimated by
the area percentage of the main peak corresponding to the product. A pure sample should
show a single major peak.

o Identity Confirmation: Analyze the mass spectrum of the main peak. Compare the
obtained spectrum with a reference library (e.g., NIST) and with the expected
fragmentation pattern (M+*e at m/z 152, base peak at m/z 108).[1] The retention time and
mass spectrum should be consistent with a known standard if available.
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Caption: Workflow for the analytical validation of 2-(4-Methylphenoxy)ethanol by GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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